N-(2,4-dimethylphenyl)tetrahydro-2-furancarboxamide
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Overview
Description
N-(2,4-dimethylphenyl)tetrahydro-2-furancarboxamide is a chemical compound with the molecular formula C13H17NO2 It is characterized by the presence of an oxolane ring attached to a carboxamide group, which is further connected to a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)tetrahydro-2-furancarboxamide typically involves the amidation of oxolane-2-carboxylic acid with 2,4-dimethylaniline. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)tetrahydro-2-furancarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)tetrahydro-2-furancarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4,6-dimethylphenyl)oxolane-2-carboxamide
- N-(4-ethylphenyl)oxolane-2-carboxamide
Uniqueness
N-(2,4-dimethylphenyl)tetrahydro-2-furancarboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C13H17NO2/c1-9-5-6-11(10(2)8-9)14-13(15)12-4-3-7-16-12/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,15) |
InChI Key |
PMAWUMLIODPLBT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCO2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCO2)C |
Origin of Product |
United States |
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